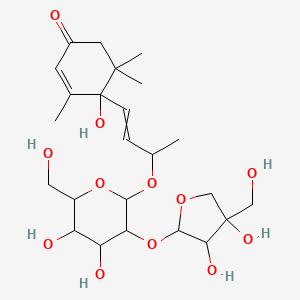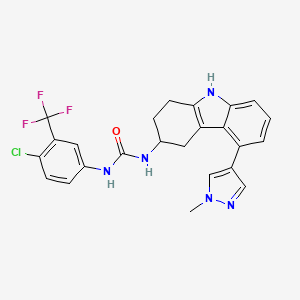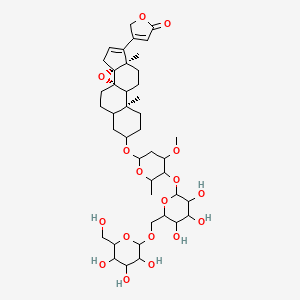
Delta16-Adynerin gentiobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta16-Adynerin gentiobioside is a trisaccharide glycoside isolated from the leaves of the oleander plant (Nerium oleander) . This compound is known for its complex structure and potential bioactive properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Delta16-Adynerin gentiobioside involves the glycosylation of adynerigenin with gentiobiose. The reaction typically requires a glycosyl donor and an acceptor, with the presence of a catalyst to facilitate the glycosylation process. Common catalysts used include Lewis acids such as boron trifluoride etherate.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from oleander leaves. The leaves are processed to isolate the glycoside using solvent extraction methods, followed by purification techniques such as column chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Delta16-Adynerin gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the glycoside into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Delta16-Adynerin gentiobioside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides under various conditions.
Biology: The compound is investigated for its potential bioactive properties, including antioxidant and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of Delta16-Adynerin gentiobioside involves its interaction with specific molecular targets and pathways. The compound is known to activate the AMP-activated protein kinase/silencing information regulator-related enzyme 1/nuclear factor-κB pathway, which plays a crucial role in regulating inflammation and oxidative stress . This pathway is involved in various cellular processes, including energy metabolism and immune response.
Comparación Con Compuestos Similares
Delta16-Adynerin gentiobioside is unique due to its specific glycosylation pattern and bioactive properties. Similar compounds include:
Geniposide: Another iridoid glycoside with similar bioactive properties, commonly found in Gardenia jasminoides.
Oleandrin: A cardenolide glycoside also isolated from oleander leaves, known for its potent bioactivity.
Neritaloside: Another glycoside from oleander with similar structural features and bioactive properties.
This compound stands out due to its unique trisaccharide structure and specific bioactive effects, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C42H62O17 |
|---|---|
Peso molecular |
838.9 g/mol |
Nombre IUPAC |
3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19?,21?,22?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1 |
Clave InChI |
DVFXEUYOOYUTOA-PKFYRQFDSA-N |
SMILES isomérico |
CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


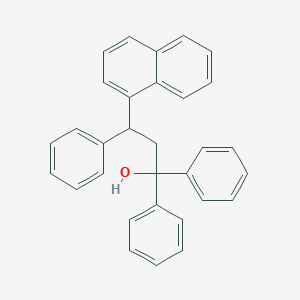
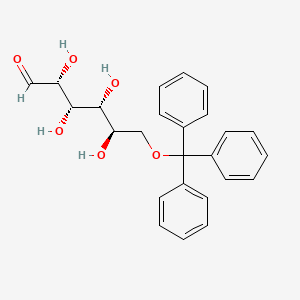

![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)

![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
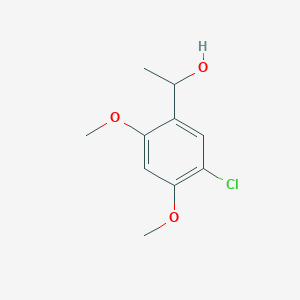



![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
